

Scandium Extraction & Purification Technical Support Center

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Compound of Interest

Compound Name: Scandium(III) Carbonate Hydrate

CAS No.: 5809-49-4

Cat. No.: B1473490

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Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Scandium (Sc) Recovery from Bauxite Residue (Red Mud) & Laterites Reference Code: SC-EXT-OPT-2024

Introduction: The "Spice Metal" Challenge

Welcome to the Scandium Technical Support Hub. High-purity Scandium oxide (

) is critical for solid oxide fuel cells (SOFCs) and aluminum-scandium alloys, yet it rarely concentrates in mineable deposits. Most of you are likely processing secondary sources like Bauxite Residue (Red Mud), TiO₂ waste acids, or Laterite leachates.

The three most common tickets we receive involve silica gelation during leaching, poor selectivity against Iron (

) and Titanium (

), and low stripping efficiency. This guide addresses these specific bottlenecks with field-validated protocols.

Module 1: Feed Preparation & Leaching

Ticket #01: "My leaching tank turned into a gelatinous mess. How do I prevent silica gel formation?"

Diagnosis: When leaching Red Mud or slag with strong acid, silicate minerals dissolve. As the acidity drops or time passes, monomeric silicic acid polymerizes into polysilicic acid, forming a gel that makes filtration impossible.

The Solution: Dry Digestion Protocol Instead of direct acid leaching, use the Dry Digestion (Sulfation) method. This dehydrates silica, rendering it insoluble while converting Sc to soluble sulfates.

Protocol: Silica-Free Sulfation

- Mix: Combine dry Red Mud with concentrated (98%) at a Solid-to-Liquid ratio of 1:1.2 (w/w).
- Cure (Bake): Heat the paste in a rotary kiln or furnace at 200°C – 250°C for 1 hour.
 - Mechanism:^{[1][2][3][4][5][6][7]} This temperature is sufficient to sulfate Sc, Al, and Fe, but it dehydrates back into insoluble.
- Water Leach: Leach the cured sulfated paste with water at 60°C for 1 hour.
- Filtration: The residue (mainly silica and gypsum) will filter rapidly.

“

Critical Control Point: Do not exceed 300°C during baking, or scandium sulfate may begin to decompose, reducing yield.

Module 2: Solvent Extraction (SX) Optimization

Ticket #02: "I cannot separate Scandium from Iron and Titanium effectively."

Diagnosis:

and

have very similar ionic radii and charge densities. Standard extractants like P204 (D2EHPA) co-extract Iron heavily.

The Solution: Synergistic Extraction & Valency Control You must attack this on two fronts: Chemical Reduction and Synergistic Solvent Systems.

Step A: Iron Reduction (The Prerequisite) Before SX, you must reduce Ferric iron (

) to Ferrous iron (

). Most organophosphorus extractants have low affinity for

- Action: Add Iron Powder to the leachate until the Oxidation-Reduction Potential (ORP) drops below 250 mV.

- Result:

Step B: The P507 + TBP Synergistic Protocol Replace pure P204 with a mixture of P507 (PC88A) and TBP (Tributyl Phosphate).

Protocol: P507/TBP Extraction Circuit

- Organic Phase: 10% P507 + 5% TBP + 85% Kerosene (diluent).
- Aqueous Feed: pH adjusted to 1.0 – 1.5 (post-reduction).
- Mechanism: TBP acts as a synergist, displacing water molecules from the coordination sphere of Sc, making the complex more hydrophobic and increasing the separation factor (

).

Ticket #03: "Scandium won't strip from the organic phase."

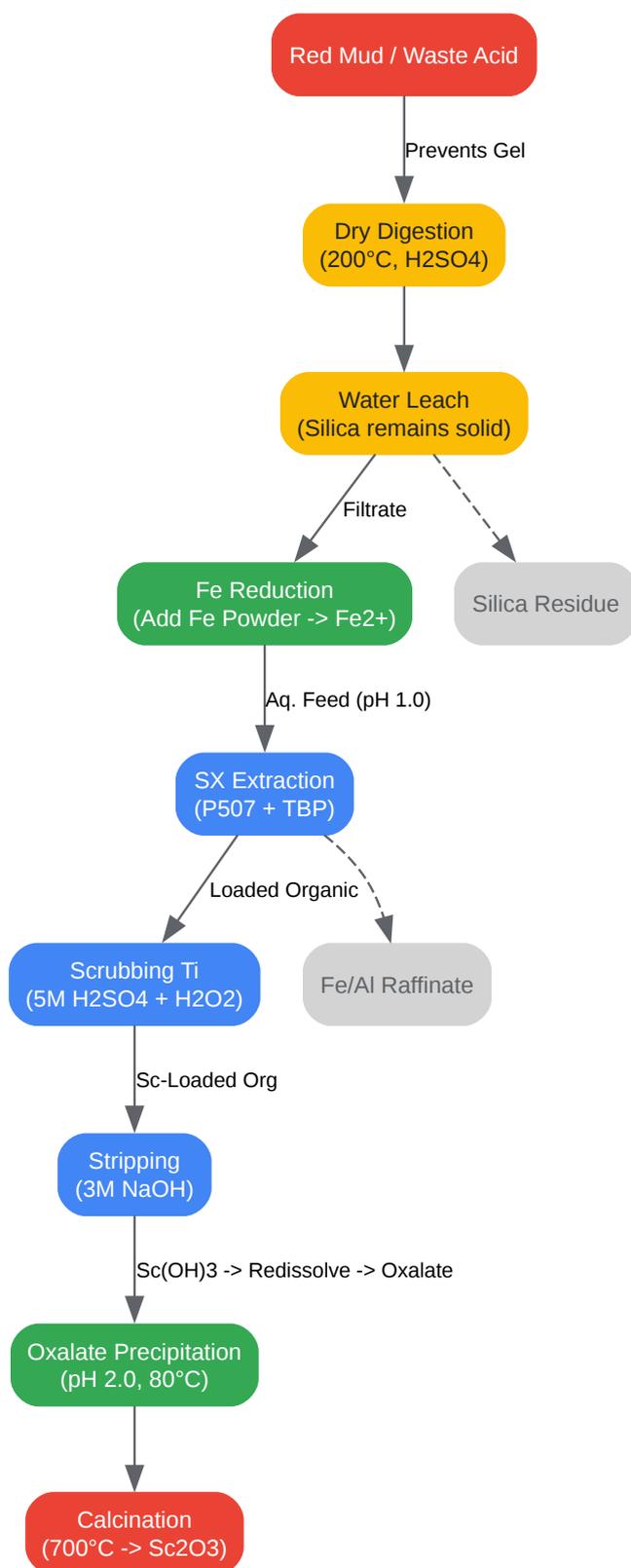
Diagnosis: Scandium binds extremely tightly to P204 and P507. Standard dilute acids will not strip it effectively.

The Solution: Alkaline Stripping[8]

- Stripping Agent: 2.5M - 3.0M NaOH.
- Process: The NaOH converts the extracted Sc species directly into solid precipitate within the aqueous phase, regenerating the organic extractant (Na-salt form).
- Note: The organic phase must be acidified (protonated) with before reusing it in extraction to prevent pH shock in the next cycle.

Module 3: Visualizing the Workflow

The following diagram illustrates the optimized logic flow for handling high-impurity feeds (Red Mud/Laterite).



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Figure 1: Optimized Hydrometallurgical Flowsheet for Scandium Recovery from Complex Silicate Feeds.

Module 4: Final Purification (Reaching 99.99%)

Ticket #04: "My Sc_2O_3 purity is stuck at 98-99%. How do I reach 5N (99.999%)?"

Diagnosis: Single-stage precipitation often traps trace impurities (Ca, Al) in the crystal lattice.

The Solution: Double Oxalate Precipitation Oxalate precipitation is highly selective, but parameters must be strictly controlled to grow large, pure crystals rather than amorphous fines that adsorb impurities.

Protocol: High-Purity Precipitation

- Dissolution: Dissolve crude

in high-purity HCl to obtain a 10-20 g/L Sc solution.
- Precipitant: Use 1.2x stoichiometric excess of Oxalic Acid ().
- Temperature: Heat solution to 80°C. (Critical for crystal growth).
- Addition: Add oxalic acid slowly with agitation.
- Aging: Allow crystals to digest (ripen) for 2 hours at 80°C.
- Calcination: Fire the oxalate at 700°C for 2 hours.

Data: Extractant Performance Comparison

Extractant System	Sc Extraction Efficiency	Separation Factor ()	Stripping Difficulty	Recommended Application
P204 (D2EHPA)	Very High (>99%)	Low	Very Hard	Low-impurity feeds only
P507 (PC88A)	High (>95%)	Moderate	Hard	Standard industrial baseline
P507 + TBP	High (>98%)	High	Moderate	Red Mud / Complex Ores
Cyanex 923	High	High	Easy (Acid Strip)	High acidity feeds (Waste Acid)

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